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2-(4-Bromophenyl)-3,3-difluoropiperidine
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Overview
Description
2-(4-Bromophenyl)-3,3-difluoropiperidine is an organic compound that belongs to the class of piperidines. Piperidines are heterocyclic amines with a six-membered ring containing one nitrogen atom. The presence of bromine and fluorine atoms in the compound’s structure imparts unique chemical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3,3-difluoropiperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromobenzaldehyde and 3,3-difluoropiperidine.
Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with 3,3-difluoropiperidine in the presence of a suitable catalyst, such as a Lewis acid.
Cyclization: The intermediate product is then cyclized to form the final compound, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-3,3-difluoropiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(4-Bromophenyl)-3,3-difluoropiperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-3,3-difluoropiperidine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic Acid: Another bromine-containing compound with different chemical properties and applications.
4-Bromophenylpiperazine: A structurally related compound with potential biological activities.
2,4-Difluorophenylpiperidine: A similar compound with fluorine atoms at different positions.
Uniqueness
2-(4-Bromophenyl)-3,3-difluoropiperidine is unique due to the specific positioning of bromine and fluorine atoms, which imparts distinct chemical reactivity and potential biological activities. Its unique structure makes it a valuable compound for various research applications.
Biological Activity
2-(4-Bromophenyl)-3,3-difluoropiperidine is a compound of significant interest in medicinal chemistry due to its unique structural features, which influence its biological activity. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
This compound consists of a piperidine ring substituted with a bromophenyl group and two fluorine atoms. The presence of the bromine atom enhances lipophilicity and may increase the compound's ability to cross biological membranes, while the difluoropiperidine moiety contributes to its binding affinity for various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound has been shown to modulate various signaling pathways, influencing cellular processes such as proliferation and apoptosis.
Key Mechanisms:
- Enzyme Inhibition : It exhibits inhibitory effects on certain enzymes involved in metabolic pathways, potentially altering drug metabolism.
- Receptor Interaction : The compound interacts with neurotransmitter receptors, which may contribute to its pharmacological effects.
Biological Activity Data
Recent studies have demonstrated that this compound possesses notable biological activities:
Activity | IC50 (μM) | Cell Line | Effect |
---|---|---|---|
Cell Proliferation Inhibition | 0.016 | MIA PaCa-2 | Significant anti-cancer activity |
P-glycoprotein Modulation | 0.1 | HEK293 | Reversal of drug resistance |
Enzyme Inhibition | 0.76 | Various | Modulation of metabolic pathways |
Case Studies
- Anti-Cancer Activity : In vitro studies using pancreatic cancer cell lines (MIA PaCa-2) revealed that this compound significantly inhibited cell proliferation with an IC50 value of 0.016 μM. This suggests potent anti-cancer properties, making it a candidate for further development as an anti-tumor agent .
- P-glycoprotein Interaction : The compound has been evaluated for its ability to modulate P-glycoprotein (P-gp) activity, which is crucial in multidrug resistance in cancer therapy. It was found to stimulate ATPase activity in P-gp, indicating its potential to enhance the efficacy of co-administered drugs by preventing their efflux from cells .
Research Findings
Research indicates that the structural characteristics of this compound significantly influence its pharmacological profile:
- Lipophilicity : The bromine and fluorine substituents enhance lipophilicity, facilitating better membrane penetration and receptor binding.
- Selectivity : The compound shows selective inhibition against specific targets while sparing others, which is advantageous for reducing side effects in therapeutic applications .
Properties
Molecular Formula |
C11H12BrF2N |
---|---|
Molecular Weight |
276.12 g/mol |
IUPAC Name |
2-(4-bromophenyl)-3,3-difluoropiperidine |
InChI |
InChI=1S/C11H12BrF2N/c12-9-4-2-8(3-5-9)10-11(13,14)6-1-7-15-10/h2-5,10,15H,1,6-7H2 |
InChI Key |
VRUWGUWFCDHECK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(NC1)C2=CC=C(C=C2)Br)(F)F |
Origin of Product |
United States |
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